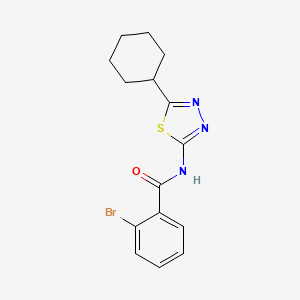![molecular formula C17H20N2O6S B11539154 Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11539154.png)
Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- This compound is a complex organic molecule with the following structural formula:
CH3OC6H3(OCH2CO2CH3)CO2CH3
- It contains a pyrimidine ring, a phenyl group, and multiple ether and ester functional groups.
- The compound’s systematic name is Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
准备方法
- One synthetic route involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with methyl bromoacetate in acetone using potassium carbonate as a base. The reaction proceeds at 65°C for 24 hours .
- Industrial production methods may vary, but this synthetic route provides a starting point.
化学反应分析
- The compound can undergo various reactions:
Esterification: Formation of the ester group (methyl ester) during synthesis.
Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid.
Substitution: Replacing functional groups (e.g., halogens, alkyl groups) on the phenyl ring.
- Common reagents include potassium carbonate , methyl bromoacetate , and acetone .
- Major products include the desired compound and its intermediates.
科学研究应用
Chemistry: Investigating reactivity, stereochemistry, and structure-activity relationships.
Biology: Studying its effects on cellular processes, enzyme inhibition, and metabolic pathways.
Medicine: Exploring potential pharmaceutical applications (e.g., antiviral, anticancer).
Industry: Developing new materials or catalysts based on its structure.
作用机制
- The compound’s mechanism depends on its specific targets.
- It may interact with enzymes, receptors, or cellular components.
- Further research is needed to elucidate its precise mode of action.
相似化合物的比较
- Similar compounds include:
Methyl 3-(4-(2-ethoxy-2-oxoethoxy)phenyl)acrylate: (CAS: 104796-24-9).
3-Hydroxy-4-methoxyphenylacetic acid: (CAS: 1131-94-8).
- Uniqueness lies in its complex structure and potential applications.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
属性
分子式 |
C17H20N2O6S |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O6S/c1-9-14(16(21)24-4)15(19-17(26)18-9)10-5-6-11(12(7-10)22-2)25-8-13(20)23-3/h5-7,15H,8H2,1-4H3,(H2,18,19,26) |
InChI 键 |
CCLHFHLJFMVVFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)OC)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B11539072.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11539077.png)

![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]](/img/structure/B11539082.png)

![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539088.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide](/img/structure/B11539093.png)
![N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11539098.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11539110.png)
![1-(Naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11539119.png)
![(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine](/img/structure/B11539120.png)
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539130.png)
![3-{[(2-chlorophenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11539140.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11539142.png)
